

Application Notes and Protocols: DPM-1001 for Wilson's Disease Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DPM-1001

Cat. No.: B12372842

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wilson's disease is an autosomal recessive genetic disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and subsequent accumulation in various tissues, primarily the liver and brain.^[1] This copper overload results in severe hepatic and neurological deficits.^[1] **DPM-1001** is a potent and highly selective oral copper chelator that has shown promise in preclinical studies for the treatment of Wilson's disease.^{[1][2]} It has also been identified as a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B).^{[3][4]} In the toxic milk mouse model of Wilson's disease, **DPM-1001** has been demonstrated to lower copper levels in the liver and brain, promoting its excretion in the feces and ameliorating disease-associated symptoms.^{[2][5]}

These application notes provide a comprehensive overview of the use of **DPM-1001** in Wilson's disease animal models, including quantitative data on its efficacy and detailed protocols for key experiments.

Data Presentation

Table 1: Effect of DPM-1001 on Tissue Copper Levels in Toxic Milk Mouse Model

Treatment Group	Liver Copper (µg/g dry weight)	Brain Copper (µg/g dry weight)	Fecal Copper (µg/g)
Wild-Type (Saline)	~5	~4	Not Reported
Toxic Milk (Saline)	~250	~12	~50
Toxic Milk (DPM-1001)	~50	~6	~250

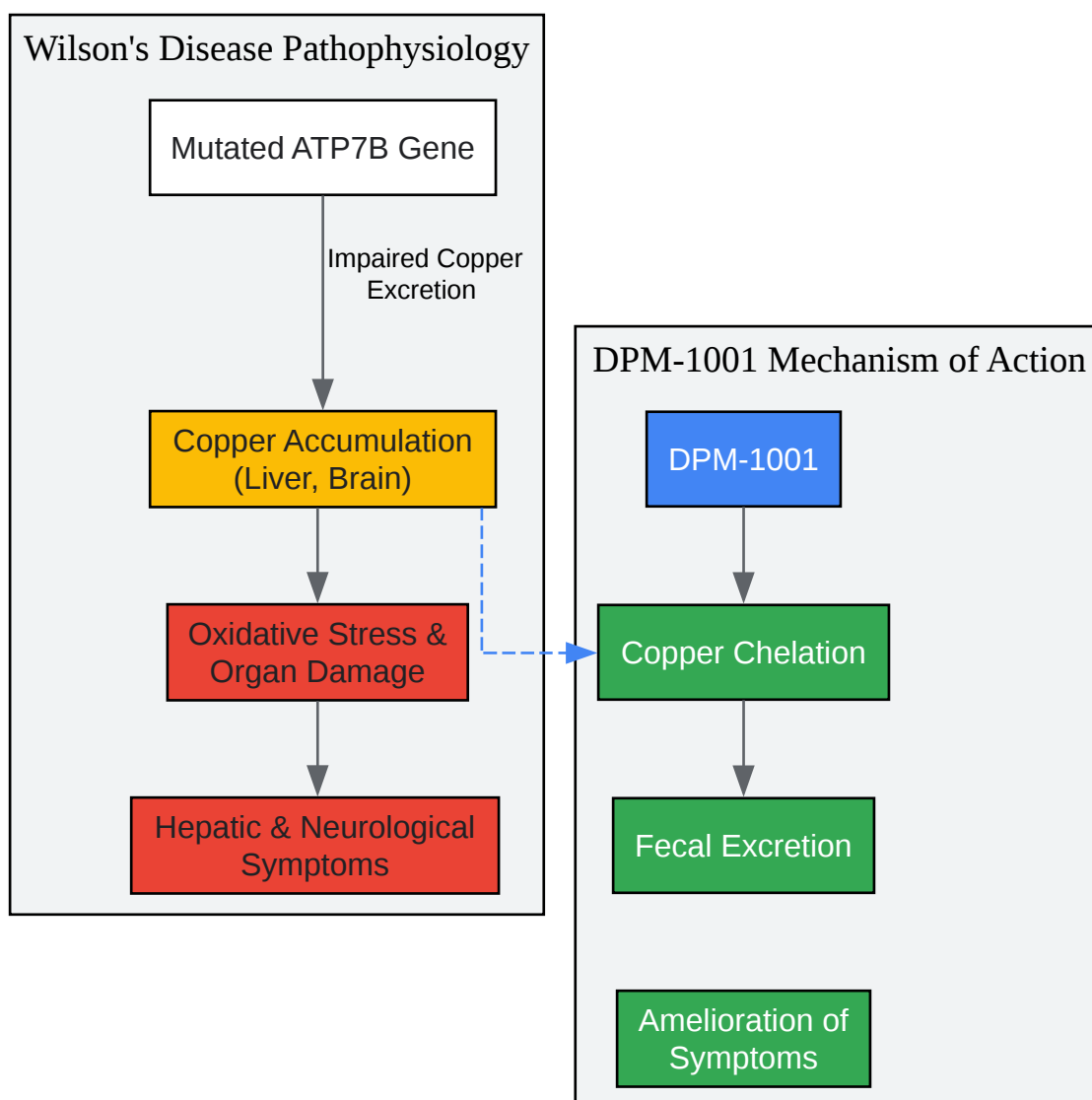
Data are approximated from graphical representations in Krishnan et al., 2018.[5]

Table 2: Effect of DPM-1001 on Metallothionein Levels in Toxic Milk Mouse Model

Treatment Group	Liver Metallothionein (relative units)	Brain Metallothionein (relative units)
Wild-Type	~1	~1
Toxic Milk (Saline)	~4.5	~2.5
Toxic Milk (DPM-1001)	~1.5	~1.5

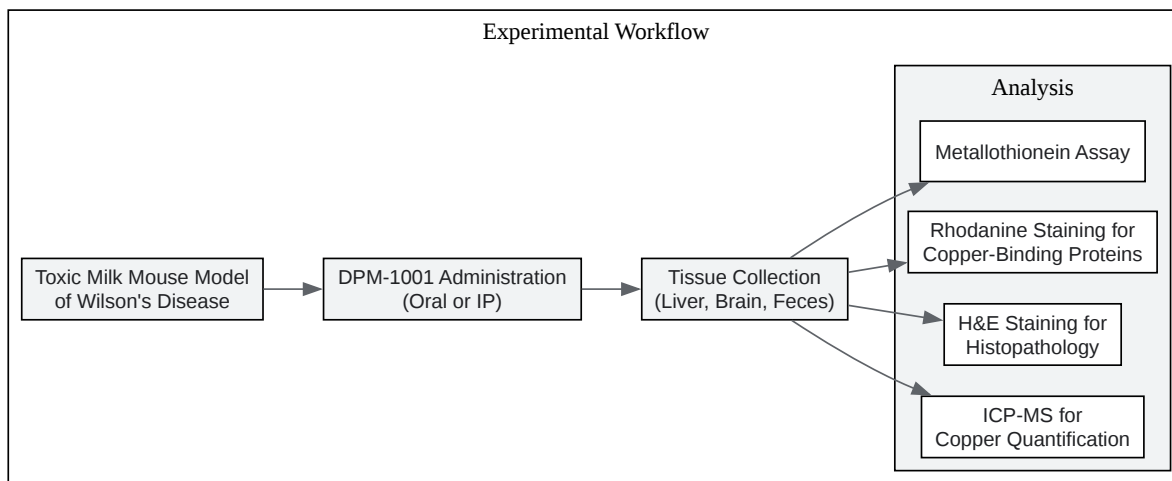
Data are approximated from graphical representations in Krishnan et al., 2018.[5]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **DPM-1001** in Wilson's disease.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **DPM-1001** evaluation.

Experimental Protocols

Animal Model and **DPM-1001** Administration

Animal Model: The toxic milk mouse is a naturally occurring genetic model for Wilson's disease, carrying a mutation in the *Atp7b* gene that leads to copper accumulation.[5]

Protocol for **DPM-1001 Administration:**

- Preparation of **DPM-1001** Solution:
 - For oral administration, dissolve **DPM-1001** in a suitable vehicle such as saline. The concentration should be calculated based on the desired dosage (e.g., 5 mg/kg) and the average weight of the mice.

- For intraperitoneal (IP) injection, ensure **DPM-1001** is dissolved in a sterile, isotonic solution.
- Dosing Regimen:
 - Oral Administration: Administer 5 mg/kg of **DPM-1001** every third day for a duration of 2 weeks.[5]
 - Intraperitoneal Administration: Administer **DPM-1001** at the desired dosage. A daily injection schedule has been used for comparative compounds like tetrathiomolybdate (TTM).[5]
- Control Groups:
 - Administer the vehicle (e.g., saline) to a control group of toxic milk mice following the same administration route and schedule.
 - A wild-type control group receiving the vehicle should also be included for baseline comparisons.

Tissue Collection and Preparation

- At the end of the treatment period, euthanize the mice using a humane and approved method.
- Immediately collect liver, brain, and fecal samples.
- For copper analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
- For histological analysis, fix a portion of the liver tissue in 10% neutral buffered formalin for 24 hours.

Copper Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

- Sample Preparation:

- Accurately weigh the frozen tissue samples (liver and brain) or fecal pellets.
- Dry the samples to a constant weight to determine the dry weight.
- Digest the dried samples using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system until the solution is clear. .
- ICP-MS Analysis:
 - Dilute the digested samples with deionized water to a suitable volume.
 - Analyze the samples using an ICP-MS instrument calibrated with copper standards of known concentrations.
 - Express the copper concentration as micrograms per gram of dry tissue weight.

Histological Analysis of Liver Tissue

Hematoxylin and Eosin (H&E) Staining:

- After fixation, process the liver tissue through graded alcohols and xylene and embed in paraffin.
- Section the paraffin-embedded tissue at 5 μm thickness.
- Deparaffinize and rehydrate the sections.
- Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink).
- Dehydrate, clear, and mount the sections.
- Examine the slides under a microscope to assess liver morphology, including hepatocyte size, arrangement, and signs of damage.[\[5\]](#)

Rhodanine Staining for Copper-Associated Proteins:

- Use deparaffinized and rehydrated liver sections as described for H&E staining.

- Incubate the sections with a rhodanine solution. Rhodanine stains copper-binding proteins, appearing as red or pink granules.[5]
- Counterstain with a suitable nuclear stain if desired.
- Dehydrate, clear, and mount the sections.
- Observe under a microscope to visualize the distribution and abundance of copper-associated proteins.

Metallothionein Level Measurement

- Tissue Homogenization:
 - Homogenize frozen liver and brain tissue samples in a suitable buffer on ice.
 - Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
- Metallothionein Assay:
 - Determine the metallothionein concentration in the supernatant using a commercially available ELISA kit or other established methods.
 - Normalize the metallothionein levels to the total protein concentration of the sample, which can be determined using a BCA or Bradford protein assay.
 - Express the results as relative units or concentration per milligram of total protein.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jcp.bmj.com [jcp.bmj.com]

- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate Measurement of Copper Overload in an Experimental Model of Wilson Disease by Laser Ablation Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: DPM-1001 for Wilson's Disease Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372842#application-of-dpm-1001-in-wilson-s-disease-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com